molecular formula C7H4BrN3O2 B2372791 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1159811-36-5

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B2372791
CAS No.: 1159811-36-5
M. Wt: 242.032
InChI Key: KRMYPFQROFUWFQ-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound that contains a bromine atom, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid typically involves the reaction of 6-bromo-2-chloropyridine with sodium azide to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, bromine, and various nucleophiles. Reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while condensation reactions can produce amides or esters .

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a triazole and a pyridine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and development .

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-6(7(12)13)10-11(5)3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMYPFQROFUWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-36-5
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
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